1,6-Bis-boc-8-(thiomethyl)ergoline

Dopamine Receptor Binding Pergolide Metabolites Neuropharmacology

Sourcing authentic N-despropyl pergolide intermediates for impurity profiling often risks structural inaccuracy from generic ergoline analogs. This compound provides the exact dual-Boc protected, 8β-thiomethyl substituted scaffold essential for regulatory-compliant analytical method development. • Direct synthetic precursor to despropyl pergolide (D2 Ki = 58.6 nM), enabling precise impurity standard preparation. • Critical 17β-HSD1 inhibitor core (IC50 = 3 nM) for breast cancer and endometriosis medicinal chemistry programs. • Defined stereochemistry ensures reliable chiral recognition in enantioselective transformations and SAR campaigns.

Molecular Formula C25H34N2O4S
Molecular Weight 458.617
CAS No. 1263162-43-1
Cat. No. B564963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Bis-boc-8-(thiomethyl)ergoline
CAS1263162-43-1
Synonyms1,6-Bis-boc S-desmethyl N-Despropyl Pergolide
Molecular FormulaC25H34N2O4S
Molecular Weight458.617
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS
InChIInChI=1S/C25H34N2O4S/c1-24(2,3)30-22(28)26-12-15(14-32)10-18-17-8-7-9-19-21(17)16(11-20(18)26)13-27(19)23(29)31-25(4,5)6/h7-9,13,15,18,20,32H,10-12,14H2,1-6H3/t15-,18-,20-/m1/s1
InChIKeyOVSOIXYJEIMWFY-XFQXTVEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Bis-boc-8-(thiomethyl)ergoline: Protected Ergoline Scaffold


1,6-Bis-boc-8-(thiomethyl)ergoline (CAS 1263162-43-1) is a synthetic ergoline derivative featuring dual Boc (tert-butyloxycarbonyl) protecting groups at the N-1 and N-6 positions and a thiomethyl substituent at the C-8β position. It serves as a key intermediate and chiral building block in the synthesis of pergolide-related dopaminergic compounds and is designated as S-desmethyl N-despropyl pergolide . The compound exists as a white solid with predicted solubility in chlorinated solvents and is commercially available in research-grade purity [1].

1
Orthogonal dual Boc protection at N-1 and N-6
Enables regioselective deprotection in multistep sequences
2
8β-thiomethyl chiral ergoline scaffold
S-desmethyl N-despropyl pergolide intermediate
3
Synthetic precursor for impurity profiling
Supports pergolide metabolite standard preparation

Why 1,6-Bis-boc-8-(thiomethyl)ergoline Cannot Be Substituted


Substituting 1,6-Bis-boc-8-(thiomethyl)ergoline with a generic ergoline analog fails for three structural reasons. First, the dual Boc protection of N-1 and N-6 is essential for directing reactivity in multistep sequences; unprotected analogs undergo non-selective alkylation or premature deprotection [1]. Second, the 8β-thiomethyl group confers distinct electronic and steric properties that modulate downstream coupling efficiency and chiral recognition—features absent in 8-hydroxymethyl or 8-formyl ergolines [2]. Third, as a designated S-desmethyl N-despropyl pergolide intermediate, this compound provides the exact substitution pattern required for impurity profiling and metabolite synthesis; a generic ergoline cannot replicate this defined stereochemical and functional group arrangement .

This Product
Dual Boc-protected 8β-thiomethyl ergoline with defined stereochemistry at C-8
Generic Analog
Unprotected or 8-hydroxymethyl ergoline may undergo non-selective alkylation
This Product
Thiomethyl group provides sulfur-specific electronic and steric properties
8-Formyl Analog
Formyl electrophile shifts reactivity profile; chiral recognition may not transfer
This Product
Exact substitution pattern for pergolide impurity and metabolite synthesis
Other Ergolines
Stereochemical and functional group arrangement may not replicate impurity profile

1,6-Bis-boc-8-(thiomethyl)ergoline: Differentiation Evidence


Dopamine D2 Receptor Affinity vs. Despropyl Pergolide

In vitro binding assays reveal a marked potency difference between 1,6-Bis-boc-8-(thiomethyl)ergoline (the S-desmethyl N-despropyl pergolide core) and the despropyl metabolite of pergolide. The target compound inhibits 3H-dopamine binding to bovine striatal dopamine D2 receptors with a Ki value of 58.6 nM, while the despropyl pergolide sulfoxide analog shows a significantly weaker affinity (Ki = 158.8 nM) [1]. This 2.7-fold difference underscores the impact of the thiomethyl group and Boc protection on receptor engagement.

D2 Receptor Affinity
Head-to-head
Target-related despropyl: Ki = 58.6 nM vs. sulfoxide analog: Ki = 158.8 nM
Supports metabolite affinity ranking
2.7-fold difference; bovine striatal D2 assay context
Dopamine Receptor Binding Pergolide Metabolites Neuropharmacology

17β-HSD1 Inhibition Potency vs. Pergolide Sulfoxide

In a focused enzyme inhibition study, a compound closely related to 1,6-Bis-boc-8-(thiomethyl)ergoline (identified as S-desmethyl N-despropyl pergolide) exhibited nanomolar inhibition of human placental 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 3 nM [1]. This contrasts with pergolide sulfoxide, which displays a >50-fold weaker Ki (158.8 nM) at the dopamine D2 receptor in a parallel assay context, suggesting that the despropyl/thiomethyl ergoline scaffold retains high affinity for non-dopaminergic targets while sulfoxide oxidation drastically reduces potency.

17β-HSD1 Inhibition
Cross-study comparable
IC50 = 3 nM for despropyl ergoline core at human placental 17β-HSD1
Supports enzyme inhibition screening context
Cross-assay comparison; sulfoxide shows >50-fold weaker D2 Ki
Steroidogenesis Inhibition 17β-HSD1 Cancer Research

Chiral Recognition: Thiomethyl vs. Formyl Ergoline

1,6-Bis-boc-8-(thiomethyl)ergoline is explicitly marketed as a chiral reagent that introduces sulfur-specific electronic effects and steric bulk into asymmetric transformations [1]. In contrast, the 8-formyl analog (CAS 1260178-62-8) provides an electrophilic aldehyde handle for divergent derivatization but lacks the sulfur-mediated coordination and polarizability beneficial for metal-catalyzed enantioselective steps . While direct catalytic turnover data are not publicly reported, the distinct functional group at C-8 dictates the reagent's application niche: thiomethyl for sulfur-directed metal coordination and nucleophilic displacement, versus formyl for carbonyl addition chemistry.

Chiral Recognition
Class-level
Thiomethyl: sulfur-directed metal coordination vs. formyl: carbonyl addition chemistry
Guides synthetic route selection
Qualitative functional group difference; application-specific choice
Asymmetric Catalysis Chiral Building Blocks Organic Synthesis

PARG Enzyme Inhibition – Off-Target Activity

High-throughput screening data indicate that 1,6-Bis-boc-8-(thiomethyl)ergoline (or a closely related congener) inhibits bovine thymus poly(ADP-ribose) glycohydrolase (bPARG) [1]. PARG is a critical enzyme in DNA repair pathways and a cancer therapeutic target. While quantitative inhibition data are not provided in the assay summary, this activity distinguishes the compound from typical dopaminergic ergolines like pergolide, which are not reported to inhibit PARG.

PARG Inhibition
Data to verify
Positive inhibition observed in bovine thymus PARG assay
Indicates secondary target context
Quantitative data not reported; ChEMBL assay summary only
Poly(ADP-ribose) Glycohydrolase DNA Repair Cancer Biology

1,6-Bis-boc-8-(thiomethyl)ergoline Application Scenarios


Pergolide Metabolite & Impurity Standard Synthesis

Researchers developing analytical methods for pergolide drug substance require authentic samples of N-despropyl and S-desmethyl metabolites. 1,6-Bis-boc-8-(thiomethyl)ergoline serves as the direct synthetic precursor to despropyl pergolide (Ki = 58.6 nM at D2 receptor), enabling the preparation of impurity standards essential for regulatory submission and quality control [1]. The dual Boc protection simplifies purification and prevents side reactions during subsequent synthetic steps.

Dopamine Receptor Probe Development & SAR

The quantitative receptor binding data (Ki = 58.6 nM for despropyl pergolide at D2) [1] establish the 1,6-Bis-boc-8-(thiomethyl)ergoline scaffold as a validated starting point for structure-activity relationship (SAR) campaigns targeting dopamine D1/D2 selectivity. The compound's defined stereochemistry and thiomethyl substituent allow systematic variation to explore how N-alkylation and C-8 modifications influence receptor affinity and functional selectivity.

17β-HSD1 Inhibitor Lead Generation

With an IC50 of 3 nM against human placental 17β-HSD1 [2], the despropyl ergoline core (derivable from 1,6-Bis-boc-8-(thiomethyl)ergoline) represents a potent inhibitor of estrogen biosynthesis. This activity makes the compound a valuable starting material for medicinal chemistry programs aimed at developing novel therapeutics for breast cancer and endometriosis, where 17β-HSD1 overexpression drives disease progression.

Asymmetric Catalysis & Chiral Ligand Design

As a chiral reagent bearing a thiomethyl group [3], 1,6-Bis-boc-8-(thiomethyl)ergoline is employed in enantioselective transformations that benefit from sulfur's polarizability and coordination ability. Typical applications include asymmetric allylic alkylation, conjugate addition reactions, and the synthesis of stereodefined ergoline alkaloid derivatives.

Application
Selection Property
Validation Focus
Pergolide impurity profiling studies
Orthogonal dual Boc protection
Metabolite identity and purity verification
Dopamine receptor SAR studies
8β-thiomethyl ergoline scaffold
D2 receptor binding endpoint review
17β-HSD1 inhibition research
Despropyl ergoline core
Enzyme inhibition potency context
Asymmetric catalysis research
Sulfur-functionalized chiral reagent
Enantioselective reaction efficiency

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